molecular formula C23H33NO5S B1246067 Melemeleone B

Melemeleone B

Cat. No. B1246067
M. Wt: 435.6 g/mol
InChI Key: DTNJUMSQZGAJQJ-RAKGIWIYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Melemeleone B is a sesquiterpenoid with a quinone and taurine functionality. It is isolated from the sponge Dysidea avara, and exhibits inhibitory activity against tyrosine kinase. It has a role as a metabolite and a tyrosine kinase inhibitor. It is an amino sulfonic acid, a sesquiterpenoid, a member of 1,4-benzoquinones and a member of octahydronaphthalenes. It derives from a taurine.

Scientific Research Applications

Inhibitor of Protein Tyrosine Kinase

Melemeleone B, isolated from the sponge Dysidea avara, has been evaluated as an inhibitor of enzymes important in tumorigenesis, specifically targeting pp60 v-src protein tyrosine kinase (PTK) (Alvi et al., 1992).

Anti-inflammatory Properties

Research on the marine sponge Dactylospongia sp. identified melemeleone B as a compound with significant anti-inflammatory effects. It showed inhibitory effects on the production of inflammatory cytokines like IL-6, IL-1β, and IL-8 in LPS-induced THP-1 cells (Li et al., 2018).

Effect on Agricultural Plant Growth

A study on the influence of merosesquiterpenoids from marine sponges, including melemeleone A, on the root growth of various agricultural plants like wheat, soy, and barley, provides insights into its potential agricultural applications. Though this study specifically focuses on melemeleone A, it highlights the broader relevance of compounds from this family in plant growth regulation (Chaikina et al., 2016).

properties

Product Name

Melemeleone B

Molecular Formula

C23H33NO5S

Molecular Weight

435.6 g/mol

IUPAC Name

2-[[4-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]ethanesulfonic acid

InChI

InChI=1S/C23H33NO5S/c1-15-6-5-7-21-22(15,3)9-8-16(2)23(21,4)14-17-12-20(26)18(13-19(17)25)24-10-11-30(27,28)29/h6,12-13,16,21,24H,5,7-11,14H2,1-4H3,(H,27,28,29)/t16-,21+,22+,23+/m0/s1

InChI Key

DTNJUMSQZGAJQJ-RAKGIWIYSA-N

Isomeric SMILES

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=CC(=O)C(=CC3=O)NCCS(=O)(=O)O)CCC=C2C)C

Canonical SMILES

CC1CCC2(C(C1(C)CC3=CC(=O)C(=CC3=O)NCCS(=O)(=O)O)CCC=C2C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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